4-Chloro-6-(propane-2-sulfonyl)pyrimidine
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Overview
Description
4-Chloro-6-(propane-2-sulfonyl)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine can be achieved through various methods. One common approach involves the reaction of 4,6-dichloropyrimidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(propane-2-sulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
4-Chloro-6-(propane-2-sulfonyl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: Similar in structure but lacks the sulfonyl group, which may affect its reactivity and biological activity.
6-Chloro-4-(propane-2-sulfonyl)pyrimidine: Similar in structure but with the chlorine and sulfonyl groups at different positions, which can influence its chemical properties and applications.
Uniqueness
4-Chloro-6-(propane-2-sulfonyl)pyrimidine is unique due to the presence of both the chlorine and sulfonyl groups at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-chloro-6-propan-2-ylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5(2)13(11,12)7-3-6(8)9-4-10-7/h3-5H,1-2H3 |
InChI Key |
BEQYSZDZYQIWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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